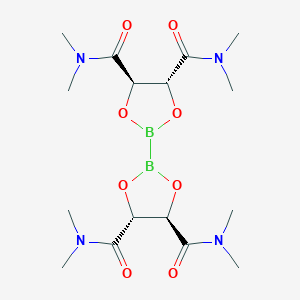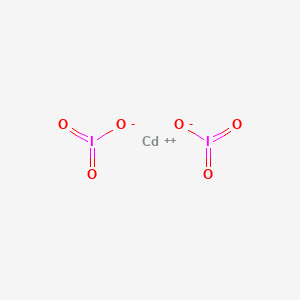
Methyl 3,5-dichloropyridine-4-carboxylate
Overview
Description
Methyl 3,5-dichloropyridine-4-carboxylate is a chemical compound that acts as a CDK9 inhibitor . It binds to the ATP-binding site of the protein, preventing the protein from phosphorylating its target substrates, which are indispensable for cell division .
Molecular Structure Analysis
The molecular formula of Methyl 3,5-dichloropyridine-4-carboxylate is C7H5Cl2NO2 . This pyridine derivative bears chlorine atoms attached to the 3 and 5 positions of the pyridine ring, along with a methyl ester group affixed to the 4 position .Chemical Reactions Analysis
Methyl 3,5-dichloropyridine-4-carboxylate is known to inhibit the activity of a crucial protein known as CDK9, which governs the regulation of cell division . By binding to the ATP-binding site of the protein, it prevents the protein from phosphorylating its target substrates .Physical And Chemical Properties Analysis
Methyl 3,5-dichloropyridine-4-carboxylate has a molecular weight of 206.03 . It has a refractive index of n20/D 1.5362 . The boiling point is 110 °C/1 mmHg and the density is 1.244 g/mL at 25 °C .Scientific Research Applications
Inhibition of CDK9
Methyl 3,5-dichloropyridine-4-carboxylate: acts as an inhibitor of Cyclin-dependent kinase 9 (CDK9), which is crucial in the regulation of transcription. By binding to the ATP-binding site of CDK9, it prevents the kinase from phosphorylating its target substrates, which are essential for cell division and transcription elongation .
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloropyridine-4-carboxylate involves its interaction with CDK9. It acts as a CDK9 inhibitor by binding to the ATP-binding site of the protein . Through this interaction, it prevents the protein from phosphorylating its target substrates, which are indispensable for cell division .
Safety and Hazards
properties
IUPAC Name |
methyl 3,5-dichloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLQQMUAXUCZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584889 | |
| Record name | Methyl 3,5-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichloropyridine-4-carboxylate | |
CAS RN |
773874-72-9 | |
| Record name | Methyl 3,5-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



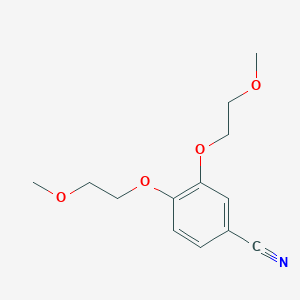


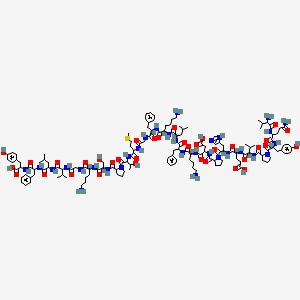
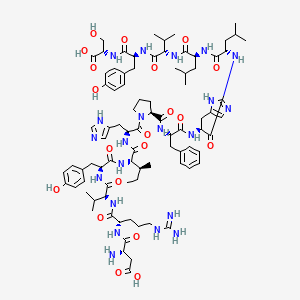


![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)

![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)
